1-(4-Ethylbenzyl)piperazine

Übersicht

Beschreibung

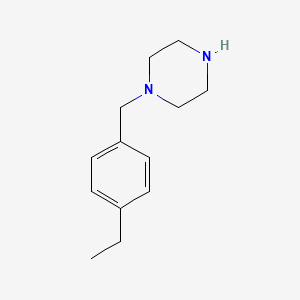

1-(4-Ethylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylbenzyl group, making it a unique and versatile molecule in various scientific fields .

Wirkmechanismus

Target of Action

The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

this compound acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving GABA. By acting as an agonist at the GABA receptor, this compound enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, this compound can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of this compound .

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylbenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetonitrile or ethanol under reflux conditions. Another method involves the reductive amination of 4-ethylbenzaldehyde with piperazine using a reducing agent like sodium borohydride .

Industrial production methods for piperazine derivatives often involve large-scale reactions using continuous flow reactors to ensure high yield and purity . These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications.

Analyse Chemischer Reaktionen

1-(4-Ethylbenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylbenzyl)piperazine can be compared with other piperazine derivatives to highlight its uniqueness:

1-(4-Methylbenzyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

1-(4-Chlorobenzyl)piperazine:

1-(4-Methoxybenzyl)piperazine: The presence of a methoxy group introduces different electronic effects, influencing its chemical behavior.

These similar compounds demonstrate the versatility of piperazine derivatives and the impact of different substituents on their properties and applications.

Biologische Aktivität

1-(4-Ethylbenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of an ethylbenzyl group. Its chemical structure can be represented as follows:

This compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good absorption and permeation.

Research indicates that piperazine derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : Several studies have reported that piperazine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-proliferative Effects : Molecular docking studies suggest that this compound may exhibit anti-proliferative activity against cancer cells by binding to specific receptors, such as the androgen receptor, which plays a role in prostate cancer progression .

1. Acetylcholinesterase Inhibition Assay

A study evaluated the AChE inhibitory activity of various piperazine derivatives using Ellman's method. The results indicated that this compound showed a significant concentration-dependent inhibition of AChE activity, making it a potential candidate for cognitive enhancement therapies .

2. Antimicrobial Activity Screening

In a comparative study, several piperazine derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that compounds structurally similar to this compound exhibited notable inhibition zones, suggesting strong antibacterial properties .

3. Anti-Prostate Cancer Activity

Quantitative Structure-Activity Relationship (QSAR) studies highlighted the potential of arylpiperazine derivatives, including this compound, in anti-cancer applications. The compound demonstrated binding affinities indicative of stable interactions with the androgen receptor, which is crucial in prostate cancer treatment .

Table 1: Biological Activities of Piperazine Derivatives

Eigenschaften

IUPAC Name |

1-[(4-ethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHWWXRPMBXPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354341 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-97-2 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.